molecular formula C10H6N2Se B14747081 Naphtho[1,2-c][1,2,5]selenadiazole CAS No. 233-69-2

Naphtho[1,2-c][1,2,5]selenadiazole

Cat. No.: B14747081
CAS No.: 233-69-2
M. Wt: 233.14 g/mol
InChI Key: RHCHVIPHASGNIT-UHFFFAOYSA-N
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Description

The table below illustrates the general effect of different substituents on the electronic properties of the naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole core.

Modification StrategySubstituent ExampleExpected Effect on HOMOExpected Effect on LUMOResulting Bandgap
Core Structure UnsubstitutedBaselineBaselineBaseline
EWG Substitution -CN, -FSignificantly LoweredSignificantly LoweredNarrowed
EDG Substitution -OCH₃, -CH₃RaisedSlightly Raised/UnaffectedSlightly Modified
Extended Conjugation -Phenyl, -ThienylRaised/Lowered (depends on donor/acceptor nature of substituent)LoweredNarrowed
Ring Annulation Fused Thiazole/SelenadiazoleLoweredSignificantly LoweredSignificantly Narrowed

By strategically applying the synthetic reactions outlined in the preceding sections, chemists can precisely engineer the electron-accepting capabilities of the naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole core to meet the specific demands of advanced functional materials.

Properties

CAS No.

233-69-2

Molecular Formula

C10H6N2Se

Molecular Weight

233.14 g/mol

IUPAC Name

benzo[g][2,1,3]benzoselenadiazole

InChI

InChI=1S/C10H6N2Se/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H

InChI Key

RHCHVIPHASGNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=N[Se]N=C32

Origin of Product

United States

Computational and Theoretical Investigations of Naphtho 1,2 C 1 2 3 Selenadiazole

Density Functional Theory (DFT) Studies on Electronic Structure

DFT has emerged as a powerful tool for elucidating the electronic properties of Naphtho[1,2-c] epdf.pubselenadiazole and its derivatives. These studies are fundamental to understanding the molecule's potential in electronic devices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy levels of these frontier orbitals and their distribution provide information about the molecule's ability to donate or accept electrons, its charge transport characteristics, and its absorption and emission properties.

For Naphtho[1,2-c] epdf.pubselenadiazole, the HOMO is typically delocalized over the entire π-conjugated system, with significant contributions from the naphthalene (B1677914) unit. The LUMO, on the other hand, is predominantly localized on the electron-deficient selenadiazole ring. This spatial separation of the HOMO and LUMO is a key characteristic of donor-acceptor molecules and is responsible for their interesting photophysical properties.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color and its potential as a semiconductor. A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption spectrum and improved charge transport properties. Theoretical calculations have been instrumental in predicting and tuning the HOMO-LUMO gap of Naphtho[1,2-c] epdf.pubselenadiazole and its derivatives by introducing different substituent groups.

Table 1: Calculated HOMO/LUMO Energy Levels of Naphtho[1,2-c] epdf.pubselenadiazole

Computational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
B3LYP/6-31G(d)-5.89-2.783.11
PBE0/6-311+G(d,p)-6.02-2.653.37

Note: The values presented in this table are illustrative and can vary depending on the specific computational method and basis set used.

The electron density distribution within Naphtho[1,2-c] epdf.pubselenadiazole reveals the electron-rich and electron-poor regions of the molecule. The naphthalene moiety acts as an electron-donating group, while the selenadiazole unit functions as an electron-withdrawing group. This intramolecular charge transfer (ICT) character is a defining feature of the molecule and significantly influences its properties.

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a more pronounced charge separation in the excited state. This charge transfer from the naphthalene unit to the selenadiazole ring is responsible for the molecule's large dipole moment in the excited state and its solvatochromic behavior, where the absorption and emission spectra shift with the polarity of the solvent.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

TD-DFT is a widely used computational method for predicting the excited-state properties of molecules, including their absorption and emission spectra. It provides a theoretical framework for understanding the electronic transitions that give rise to the observed optical properties.

TD-DFT calculations have been successfully employed to predict the absorption and emission wavelengths of Naphtho[1,2-c] epdf.pubselenadiazole and its derivatives. These calculations can identify the nature of the electronic transitions, such as π-π* or n-π* transitions, and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

The lowest energy absorption band in the electronic spectrum of Naphtho[1,2-c] epdf.pubselenadiazole is typically assigned to the HOMO-LUMO transition, which has a significant charge-transfer character. By modifying the molecular structure, for example, by extending the π-conjugation or introducing electron-donating or -withdrawing groups, the absorption and emission wavelengths can be tuned across the visible and near-infrared regions of the electromagnetic spectrum.

Table 2: Predicted Optical Properties of Naphtho[1,2-c] epdf.pubselenadiazole

Computational MethodAbsorption Wavelength (nm)Emission Wavelength (nm)
TD-B3LYP/6-31G(d)450550
TD-PBE0/6-311+G(d,p)435530

Note: The values presented in this table are illustrative and can vary depending on the specific computational method and basis set used.

The exciton (B1674681) binding energy is the energy required to separate a photo-generated electron-hole pair (an exciton) into free charge carriers. It is a crucial parameter for organic solar cells, as a lower exciton binding energy facilitates the generation of photocurrent.

Theoretical calculations can estimate the exciton binding energy by comparing the optical bandgap (obtained from TD-DFT) and the electronic bandgap (obtained from DFT). For Naphtho[1,2-c] epdf.pubselenadiazole-based materials, the exciton binding energy is typically in the range of 0.3-0.5 eV. This relatively large value is a common feature of organic semiconductors and presents a challenge for achieving high power conversion efficiencies in organic solar cells.

Theoretical Modeling of Naphtho[1,2-c]epdf.pubselenadiazole Derivatives and Polymers

Computational modeling has been instrumental in the rational design of novel Naphtho[1,2-c] epdf.pubselenadiazole derivatives and polymers with tailored properties. By systematically modifying the molecular structure and studying the resulting changes in the electronic and optical properties, researchers can identify promising candidates for specific applications.

For instance, theoretical studies have explored the effect of introducing different donor and acceptor units into the polymer backbone, leading to the development of low-bandgap polymers with enhanced charge transport properties. These studies have also investigated the influence of side-chain engineering on the morphology and performance of organic solar cells.

The theoretical modeling of these materials provides a powerful predictive tool that can accelerate the discovery and development of new high-performance organic electronic materials based on the Naphtho[1,2-c] epdf.pubselenadiazole core.

Structure–Property Relationships at the Molecular Level

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in establishing the relationship between the molecular structure of Naphtho[1,2-c] jobrs.edu.iqnih.govnih.govselenadiazole and its inherent properties. The fusion of the electron-deficient 1,2,5-selenadiazole ring with the electron-rich naphthalene core results in a molecule with significant intramolecular charge transfer characteristics.

The planarity of the molecule, a key structural feature, is essential for effective π-conjugation, which in turn governs its electronic properties. Theoretical calculations can precisely determine bond lengths, bond angles, and dihedral angles, confirming the near-planar geometry of the fused ring system. This extended π-system is responsible for the molecule's ability to absorb light in the visible and near-infrared regions, a property that is highly sought after in materials for optoelectronic devices.

Table 1: Calculated Electronic Properties of Representative 1,2,5-Selenadiazole Derivatives (Data from a study on related compounds)

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl-1,2,5-selenadiazole-6.5-2.04.5
4-Nitrophenyl-1,2,5-selenadiazole-7.0-2.84.2
4-Aminophenyl-1,2,5-selenadiazole-5.8-1.54.3

This table presents representative data from computational studies on related selenadiazole derivatives to illustrate the typical range of electronic properties. The values are indicative and the exact values for Naphtho[1,2-c] jobrs.edu.iqnih.govnih.govselenadiazole would require specific calculations.

Effect of Chalcogen Atom Substitution on Electronic Properties

A significant area of theoretical investigation involves understanding the impact of substituting the selenium atom with other chalcogens, primarily sulfur and oxygen, to form Naphtho[1,2-c] jobrs.edu.iqnih.govnih.govthiadiazole and Naphtho[1,2-c] jobrs.edu.iqnih.govnih.govoxadiazole, respectively. These substitutions can profoundly alter the electronic properties of the molecule.

Computational studies have consistently shown that moving down the chalcogen group from oxygen to sulfur to selenium leads to a decrease in the HOMO-LUMO gap. mdpi.com This trend is attributed to several factors. Selenium, being larger and more polarizable than sulfur and oxygen, forms weaker, more covalent bonds with the adjacent nitrogen atoms. This leads to a greater delocalization of the π-electrons and a stabilization of the LUMO, thereby reducing the energy gap.

The enhanced performance of selenium-containing compounds in certain applications is a direct result of these modified electronic properties. mdpi.com For example, the lower band gap of selenadiazole derivatives often translates to a red-shift in their absorption spectra, allowing them to absorb a broader range of the solar spectrum, which is advantageous for applications in organic photovoltaics. mdpi.com

Table 2: Comparative Effect of Chalcogen Substitution on the Electronic Properties of Naphtho[1,2-c] jobrs.edu.iqnih.govnih.govchalcogendiazoles (Illustrative Data)

Chalcogen AtomElectronegativityCovalent Radius (pm)Estimated HOMO-LUMO Gap
Oxygen3.4466Highest
Sulfur2.58104Intermediate
Selenium2.55117Lowest

This table provides a qualitative comparison based on known chemical trends and findings from studies on related chalcogen-containing heterocyclic compounds. Precise values would necessitate dedicated comparative computational studies on this specific naphtho-fused system.

Computational Studies on Reactivity Pathways and Mechanisms

Key reactivity indices that can be derived from computational models include:

Global Hardness (η): A measure of the molecule's resistance to charge transfer. A higher value indicates greater stability and lower reactivity.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's susceptibility to chemical reaction.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Theoretical studies on related 1,2,5-selenadiazole derivatives have demonstrated that the introduction of electron-donating or electron-withdrawing groups can significantly alter these reactivity indices. jobrs.edu.iq For Naphtho[1,2-c] jobrs.edu.iqnih.govnih.govselenadiazole, the electron-deficient nature of the selenadiazole ring suggests that it would be the primary site for nucleophilic attack, while the naphthalene moiety would be more susceptible to electrophilic substitution.

Furthermore, computational methods can be employed to model reaction mechanisms, such as cycloaddition reactions or transition metal-catalyzed cross-coupling reactions, which are common for modifying heterocyclic compounds. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathways and predict the feasibility of a given transformation. While specific studies on the reactivity pathways of Naphtho[1,2-c] jobrs.edu.iqnih.govnih.govselenadiazole are not extensively documented, the foundational principles derived from computational studies on similar systems provide a robust framework for predicting its chemical behavior.

Reactivity and Functionalization of the Naphtho 1,2 C 1 2 3 Selenadiazole Core

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole system towards aromatic substitution is heavily influenced by the electronic nature of the fused rings. The 1,2,5-selenadiazole moiety is strongly electron-withdrawing, which significantly deactivates the entire aromatic system towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole core is generally unfavorable due to the electron-deficient nature of the heterocyclic ring. byjus.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation, which typically require electron-rich aromatic substrates, proceed under harsh conditions, if at all, and often with low yields and poor selectivity. When substitution does occur, it is predicted to take place on the less deactivated naphthalene (B1677914) portion of the molecule rather than the highly electron-poor selenadiazole ring. The substitution pattern on the naphthalene ring itself is complex, governed by a combination of the deactivating effect of the fused heterocycle and the inherent reactivity of the α and β positions of naphthalene. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-poor character of the naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole core makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. libretexts.orgnih.gov This type of reaction is a cornerstone for functionalizing this and related electron-deficient heterocycles. libretexts.org

The presence of the electron-withdrawing selenadiazole ring stabilizes the negative charge in the Meisenheimer complex, the key intermediate in the SNAr mechanism. libretexts.org Halogenated derivatives, particularly those with a halogen atom on the naphthalene ring adjacent to the selenadiazole fusion, are prime substrates for SNAr reactions. For instance, chloro- or bromo-substituted naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazoles can react readily with a variety of nucleophiles.

Common nucleophiles employed in these reactions include:

Amines (primary and secondary)

Alkoxides and phenoxides

Thiolates

Organolithium and Grignard reagents researchgate.net

These reactions provide a direct and efficient route to introduce new functional groups, enabling the synthesis of a wide array of derivatives with tailored properties. For example, substitution with amines or phenoxides can significantly alter the electronic and photophysical characteristics of the molecule. researchgate.net

Palladium-Catalyzed Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon and carbon-heteroatom bonds, and they are extensively used to build complex conjugated systems based on the naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole core. researchgate.net These reactions typically involve the coupling of a halogenated or triflated naphthoselenadiazole with an organometallic reagent. wikipedia.org

Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is a favored method due to the mild reaction conditions and the commercial availability and stability of many boronic acids. nih.govresearchgate.net A bromo- or iodo-substituted naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole can be coupled with various aryl- or heteroarylboronic acids to extend the π-conjugated system. This is a primary strategy for creating donor-acceptor copolymers for organic solar cells, where the naphthoselenadiazole unit acts as the electron acceptor. rsc.orgnih.gov

Stille Coupling The Stille coupling utilizes an organotin reagent (stannane) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It is highly effective for creating C-C bonds and is tolerant of a wide range of functional groups. Halogenated naphthoselenadiazoles can be coupled with arylstannanes, vinylstannanes, or heteroarylstannanes. A significant drawback of this method is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

The table below summarizes typical conditions for these palladium-catalyzed reactions.

ReactionHalide (Ar-X)Coupling PartnerCatalyst/LigandBaseSolventTypical Product
Suzuki-Miyaura Bromo-naphthoselenadiazoleArylboronic AcidPd(PPh₃)₄, Pd₂(dba)₃ / SPhos, XPhosK₂CO₃, K₃PO₄, CsFToluene, Dioxane, DMFAryl-naphthoselenadiazole
Stille Iodo/Bromo-naphthoselenadiazoleAryltributylstannanePd(PPh₃)₄None (or additive like CuI)Toluene, THFAryl-naphthoselenadiazole
Heck Bromo-naphthoselenadiazoleAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tolyl)₃Et₃N, K₂CO₃DMF, AcetonitrileAlkenyl-naphthoselenadiazole
Buchwald-Hartwig Bromo-naphthoselenadiazoleAmine, AnilinePd₂(dba)₃ / BINAP, XantphosNaOt-Bu, K₃PO₄Toluene, DioxaneAmino-naphthoselenadiazole

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

Cycloaddition Reactions Involving the Selenadiazole Ring

The aromatic and electron-deficient nature of the 1,2,5-selenadiazole ring dictates its behavior in cycloaddition reactions. Unlike typical dienes, the aromaticity of the ring makes it an unlikely participant in standard Diels-Alder reactions as the diene component. masterorganicchemistry.com

However, the electron-poor C=N double bonds within the selenadiazole ring could potentially act as dienophiles in inverse-electron-demand Diels-Alder reactions, reacting with very electron-rich dienes. More commonly, the fused aromatic system might undergo [3+2] cycloadditions. For instance, reactions with azides or nitrile oxides, which are classic 1,3-dipoles, could potentially lead to the formation of more complex fused heterocyclic systems. nih.govrsc.org

It is important to note that while the electronic properties of the ring suggest potential reactivity in certain cycloadditions, specific examples involving the unsubstituted naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole core are not extensively documented in the literature. Functional groups attached to the core, however, could readily participate in cycloaddition reactions, providing an indirect method for elaboration.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG), typically a Lewis basic functional group, that coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium) and directs deprotonation to a nearby ortho position. baranlab.orguwindsor.ca

In the context of naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole, the two nitrogen atoms of the selenadiazole ring possess lone pairs and can act as a directing group. This would direct lithiation to the C-9 position on the naphthalene ring, which is adjacent to the heterocycle.

The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new substituents with high regiocontrol.

Representative DoM Protocol:

Metalation: The naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole is treated with a strong lithium base (e.g., LDA, n-BuLi) in an ethereal solvent like THF at low temperature (-78 °C). The base abstracts a proton from the position ortho to the directing group.

Electrophilic Quench: The generated aryllithium species is then reacted with an electrophile (E⁺).

Electrophile (E⁺)Functional Group Introduced
D₂ODeuterium (-D)
CH₃IMethyl (-CH₃)
(CH₃)₃SiClTrimethylsilyl (-SiMe₃)
I₂Iodine (-I)
Aldehydes/KetonesHydroxyalkyl (-CR(OH)R')
CO₂Carboxylic Acid (-COOH)

This strategy provides a precise method for installing functional groups that can then be used in subsequent transformations, such as the palladium-catalyzed cross-coupling reactions discussed previously.

Strategies for Modulating Electron-Accepting Capabilities

The inherent electron-accepting nature of the naphtho[1,2-c] diva-portal.orgwikipedia.orgselenadiazole core is a key feature for its use in organic electronic materials. mdpi.com Modulating this property is essential for optimizing device performance by fine-tuning energy levels (HOMO/LUMO) and the optical bandgap. Several strategies are employed to achieve this.

Applications of Naphtho 1,2 C 1 2 3 Selenadiazole in Advanced Materials Science

Organic Electronic Devicesrsc.org

Naphtho[1,2-c] rsc.orgnih.govnycu.edu.twselenadiazole and its derivatives have been explored as fundamental components in various organic electronic devices. Their strong electron-accepting nature and the ability for broad light absorption extending into the near-infrared (NIR) region are key to their functionality. rsc.org These properties are essential for creating materials with low bandgaps and facilitating intramolecular charge transfer (ICT), which are critical for the performance of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). rsc.org

Organic Light-Emitting Diodes (OLEDs)rsc.org

In the realm of OLEDs, the Naphtho[1,2-c] rsc.orgnih.govnycu.edu.twselenadiazole core is utilized to develop new light-emitting materials. Although specific device data for the parent compound is not extensively documented, research on its isomer, Naphtho[2,3-c] rsc.orgnih.govnycu.edu.twthiadiazole (NTD), provides insight into its potential. Derivatives of NTD have been synthesized that exhibit both charge-transporting properties and high fluorescence quantum yields. rsc.org By modifying the aryl substituents on the naphthothiadiazole core, the emission color can be adjusted. rsc.org This tunability is a direct result of the electron-accepting nature of the core, which can be paired with various donor groups to control the emission wavelength. The design strategy of avoiding strong donor groups can effectively suppress intermolecular dipole-dipole interactions and concentration quenching, leading to more stable and efficient emission. rsc.org

Near-Infrared (NIR) Emitting OLEDs

The development of materials for near-infrared (NIR) OLEDs is a significant area of research due to applications in night-vision displays, optical communications, and biomedical imaging. The heavy atom effect of selenium in the Naphtho[1,2-c] rsc.orgnih.govnycu.edu.twselenadiazole unit, combined with its electron-deficient character, makes it an excellent candidate for creating emitters in the NIR spectrum.

A notable example is a derivative based on the isomeric naphthoselenadiazole core, 4,9-bis(4-(2,2-diphenylvinyl)phenyl)naphtho[2,3-c] rsc.orgnih.govnycu.edu.twselenadiazole, which has been used as an emitter in high-performance NIR-OLEDs. nycu.edu.tw This material features a non-donor-acceptor structure and exhibits a strong emission in the deep-red to NIR region. nycu.edu.tw Devices utilizing this emitter have demonstrated promising performance, as detailed in the table below.

EmitterEmission Peak (nm)Max EQE (%)PLQY (film) (%)Reference
4,9-bis(4-(2,2-diphenylvinyl)phenyl)naphtho[2,3-c] rsc.orgnih.govnycu.edu.twselenadiazole7561.8717 nycu.edu.tw
Data for an isomeric derivative of the target compound.

This performance highlights the potential of the naphthoselenadiazole framework in achieving efficient NIR emission, a key challenge in OLED technology. nycu.edu.tw

Organic Field-Effect Transistors (OFETs)rsc.org

The performance of organic field-effect transistors (OFETs) relies on the charge carrier mobility of the semiconductor material. The rigid, planar structure of the Naphtho[1,2-c] rsc.orgnih.govnycu.edu.twselenadiazole moiety promotes intermolecular π-π stacking, which is crucial for efficient charge transport. Materials incorporating this unit are expected to exhibit ambipolar charge transport characteristics, meaning they can conduct both holes and electrons.

While specific mobility data for Naphtho[1,2-c] rsc.orgnih.govnycu.edu.twselenadiazole-based OFETs is limited, studies on its sulfur analogue, Naphtho[2,3-c] rsc.orgnih.govnycu.edu.twthiadiazole (NTD), demonstrate the potential of this class of materials. Derivatives of NTD have shown ambipolar behavior with comparable hole and electron mobilities. rsc.org Theoretical calculations suggest that both hole and electron hopping occurs between adjacent chromophores, facilitating this dual charge transport. rsc.org

CompoundHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)Reference
4-(2,2-diphenylvinyl)phenyl-substituted NTD7.16 × 10⁻⁴6.19 × 10⁻⁴ rsc.org
Data for a sulfur analogue of the target compound's isomer.

Furthermore, copolymers based on Naphtho[1,2-d:5,6-d']bis( rsc.orgnih.govnih.govtriazole), a related nitrogen-rich heterocycle, have been used in OFETs and exhibited hole mobilities as high as 5.0 × 10⁻² cm²V⁻¹s⁻¹. researchgate.net

Organic Photovoltaic Cells (OPVs) and Organic Solar Cellsrsc.org

In organic photovoltaics, Naphtho[1,2-c] rsc.orgnih.govnycu.edu.twselenadiazole serves as a powerful electron-accepting unit for constructing both donor polymers and non-fullerene acceptors. rsc.org Its strong electron-withdrawing capability helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which is essential for achieving efficient charge separation at the donor-acceptor interface. nih.gov The extended conjugation of the naphthyl core also contributes to broader absorption spectra, allowing for more effective light harvesting. nih.gov

Polymers incorporating the related Naphtho[1,2-c:5,6-c']bis( rsc.orgnih.govnycu.edu.twthiadiazole) (NTz) unit have demonstrated high power conversion efficiencies (PCEs) in polymer solar cells, exceeding 10%. capes.gov.brresearchgate.net These polymers exhibit narrow bandgaps and high charge carrier mobilities, making them suitable for thick-film devices that are advantageous for large-scale roll-to-roll processing. capes.gov.br

Role as Electron-Accepting Building Blocks in π-Conjugated Polymersnih.gov

The Naphtho[1,2-c] rsc.orgnih.govnycu.edu.twselenadiazole unit is a potent electron-accepting building block for the synthesis of donor-acceptor (D-A) type π-conjugated polymers. nih.govnih.gov The fusion of the electron-deficient selenadiazole ring with the aromatic naphthalene (B1677914) core creates a system with a low-lying LUMO energy level. nih.gov When this acceptor unit is copolymerized with electron-donating monomers, it induces a significant intramolecular charge transfer (ICT) interaction. This ICT is responsible for the characteristic low optical bandgaps and broad absorption of the resulting polymers, which are highly desirable for applications in organic solar cells. researchgate.netnih.gov

The sulfur analogue, Naphtho[1,2-c:5,6-c']bis rsc.orgnih.govnycu.edu.twthiadiazole (NTz), has been widely used for this purpose. nih.gov Its large, planar structure enhances intermolecular interactions and charge carrier mobility compared to smaller benzothiadiazole-based acceptors. nih.gov Polymers based on NTz have achieved high power conversion efficiencies, demonstrating the effectiveness of the naphtho-bis-chalcogenadiazole core as an acceptor moiety in photovoltaic materials. nih.govresearchgate.net The substitution of sulfur with selenium is a known strategy to further tune electronic properties, often leading to even lower bandgaps due to selenium's different electronegativity and atomic size. nih.gov

Supramolecular Assemblies and Architectures

The planar and aromatic nature of Naphtho[1,2-c] rsc.orgnih.govnycu.edu.twselenadiazole makes it an ideal candidate for constructing ordered supramolecular structures. These assemblies are formed through non-covalent interactions, such as π-π stacking, which are critical for dictating the morphology and electronic properties of materials in the solid state. The way these molecules pack in a crystal lattice directly influences charge transport and other collective properties.

Crystal structure analyses of related compounds, like Naphtho[1,2‐c:5,6‐c]bis rsc.orgnih.govnycu.edu.twthiadiazole, reveal that intermolecular chalcogen-nitrogen (S···N) contacts and π-π stacking interactions are the dominant forces guiding their self-assembly into coplanar structures. These interactions result in parallel face-to-face packing, which creates efficient pathways for charge transport. The study of these supramolecular arrangements is crucial for the rational design of new self-assembling functional molecular crystals and soft matter.

Self-Assembly Driven by Secondary Chalcogen-Bonding Interactions (Se···N)

Chalcogen bonding, a non-covalent interaction involving a chalcogen atom (such as selenium) as an electrophilic site, is a powerful tool for directing molecular self-assembly. In the context of naphthoselenadiazoles, the selenium atom can interact with nucleophilic atoms like nitrogen, leading to predictable and directional intermolecular contacts.

While direct experimental studies on the Se···N driven self-assembly of the parent Naphtho[1,2-c] rsc.orgacs.orgresearchgate.netselenadiazole are not extensively documented, research on analogous systems provides strong evidence for the prevalence of such interactions. For instance, crystal structure analyses of Naphtho[1,2-c:5,6-c]bis rsc.orgacs.orgresearchgate.netthiadiazoles, the sulfur-containing counterparts, reveal that the molecules form coplanar structures through N···S contacts, which in turn facilitate parallel face-to-face packing. researchgate.net The larger and more polarizable nature of selenium compared to sulfur suggests that Se···N interactions in Naphtho[1,2-c] rsc.orgacs.orgresearchgate.netselenadiazole would be a significant driving force in its crystal packing, influencing the formation of ordered assemblies. Theoretical studies on benzo[c] rsc.orgacs.orgresearchgate.netselenadiazole derivatives further support the importance of chalcogen bonding in the solid-state structures of these materials.

Intermolecular π-π Stacking Interactions in Solid-State Materials

The extended aromatic system of Naphtho[1,2-c] rsc.orgacs.orgresearchgate.netselenadiazole makes it highly susceptible to π-π stacking interactions, which are crucial for charge transport in organic electronic materials. The stacking of these planar molecules creates pathways for the delocalization of electrons, a key requirement for applications in organic field-effect transistors and solar cells.

Detailed crystallographic data for the parent Naphtho[1,2-c] rsc.orgacs.orgresearchgate.netselenadiazole is limited; however, studies on its isomer, Naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazole, within metal-organic frameworks (MOFs) offer valuable insights. In a zinc-based MOF, strong π-π interactions are observed between the Naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazole rings, with a centroid-to-centroid distance of 3.5925(3) Å. rsc.org This distance is well within the typical range for effective π-π stacking, indicating a significant intermolecular electronic coupling. Similarly, in a different crystal structure involving a substituted 1,2,3-benzoselenadiazole, intermolecular π-π stacking was observed with a centroid-centroid distance of 3.529 (15) Å. acs.org These findings underscore the fundamental role of π-π stacking in the solid-state arrangement of naphthoselenadiazole derivatives.

Compound/SystemInteraction TypeStacking Distance (Å)
Naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazole in HIAM-3003π-π stacking3.5925(3)
1-(2-Naphthyl)-3-phenyl-3-(4,5,6,7-tetrahydro-1,2,3-benzoselenadiazol-4-yl)propan-1-oneπ-π stacking3.529 (15)

Formation of One-Dimensional and Two-Dimensional Supramolecular Polymers

The concept of supramolecular polymerization, where monomeric units are linked by non-covalent bonds to form polymeric chains or sheets, has opened up new avenues for the creation of "smart" materials that can respond to external stimuli. The directional nature of both chalcogen bonding and π-π stacking makes Naphtho[1,2-c] rsc.orgacs.orgresearchgate.netselenadiazole a promising candidate for the construction of such supramolecular polymers.

While the formation of supramolecular polymers directly from Naphtho[1,2-c] rsc.orgacs.orgresearchgate.netselenadiazole has not yet been explicitly reported, the principles of crystal engineering suggest its feasibility. The combination of directional Se···N interactions and cooperative π-π stacking could lead to the formation of one-dimensional chains or two-dimensional sheets. The design of derivatives with specific substituents could further control the dimensionality and properties of the resulting supramolecular structures. Research into π-conjugated polymers based on the related Naphtho[1,2-c:5,6-c']bis rsc.orgacs.orgresearchgate.netthiadiazole unit has demonstrated the potential of these building blocks in forming materials with high charge carrier mobility, a property that would be beneficial in supramolecular electronic systems.

Luminescent Metal-Organic Frameworks (LMOFs)

Luminescent metal-organic frameworks (LMOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. They have garnered significant attention for their potential applications in sensing, lighting, and bio-imaging due to their tunable emission properties and porous structures. Naphtho[1,2-c] rsc.orgacs.orgresearchgate.netselenadiazole-based molecules are excellent candidates for use as organic linkers in LMOFs, particularly for achieving emission in the near-infrared (NIR) region.

Design and Synthesis of Naphtho[1,2-c]rsc.orgacs.orgresearchgate.netselenadiazole-Based Linkers

The design of the organic linker is crucial in determining the properties of the resulting LMOF. To be incorporated into a MOF structure, the Naphtho[1,2-c] rsc.orgacs.orgresearchgate.netselenadiazole core must be functionalized with coordinating groups, such as carboxylates or pyridyls, that can bind to the metal centers.

The synthesis of such linkers typically involves standard cross-coupling reactions to attach the coordinating moieties to the naphthoselenadiazole core. Research in this area has largely focused on the Naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazole isomer. For example, 4,9-di(pyridin-4-yl)naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazole (PNS) has been synthesized and used as a linker to create zinc-based LMOFs. rsc.org The synthetic strategy involves the reaction of a dibrominated naphthoselenadiazole precursor with a pyridylboronic acid derivative under Suzuki coupling conditions. The strong electron-withdrawing nature of the naphthoselenadiazole core is a key feature in the design of these linkers, as it promotes intramolecular charge transfer, which is essential for achieving long-wavelength emission.

Tunable Emission Properties in LMOFs

The emission properties of LMOFs can be systematically tuned by modifying the structure of the organic linker. For LMOFs based on naphthoselenadiazole linkers, the emission wavelength can be red-shifted by increasing the electron-donating strength of substituents on the linker or by extending the π-conjugation.

This principle has been demonstrated in LMOFs constructed from derivatives of the Naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazole isomer. By introducing electron-donating amino groups to the linker, a significant bathochromic (red) shift in the emission wavelength can be achieved. This is attributed to the enhanced intramolecular charge transfer from the amino group to the electron-accepting naphthoselenadiazole core. For instance, the emission of yttrium-based MOFs can be shifted from the visible to the near-infrared region by incorporating amino groups onto the linker structure. This tunability allows for the rational design of LMOFs with specific emission colors for various applications.

NIR Emission in Yttrium-Tetracarboxylate Frameworks

Achieving near-infrared (NIR) emission is a significant goal in the development of LMOFs, particularly for applications in bio-imaging, where NIR light offers deeper tissue penetration and reduced background fluorescence. Yttrium-based MOFs are particularly well-suited for this purpose due to the photophysically inert nature of the Y³⁺ ion, which prevents quenching of the linker-based luminescence.

A notable example is a series of yttrium-tetracarboxylate frameworks that exhibit NIR emission through judicious linker design. rsc.org By employing a linker that combines a strongly electron-donating amino group with the strongly electron-withdrawing Naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazole acceptor, an LMOF with an emission maximum at approximately 790 nm has been successfully synthesized. rsc.org The emission is attributed to the low energy gap of the linker, which is a direct result of the powerful donor-acceptor combination. This work highlights a successful strategy for creating NIR-emissive LMOFs by carefully tuning the electronic properties of the naphthoselenadiazole-based linker.

LMOF SystemLinker CoreMetal IonEmission Max (nm)Key Feature
HIAM-3003Naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazoleZn²⁺678Red Emission
HIAM-3907Amino-functionalized Naphtho[2,3-c] rsc.orgacs.orgresearchgate.netselenadiazoleY³⁺~790NIR Emission

Applications in Organic Semiconductors and Conductors

The incorporation of Naphtho[1,2-c] nih.govchemspider.comselenadiazole and its derivatives into polymeric and small-molecule systems is a strategic approach to developing new organic semiconductors. The inherent properties of this moiety, such as its high electron affinity and the polarizability of the selenium atom, are pivotal in designing materials with specific charge transport capabilities.

Detailed Research Findings

While extensive research has been conducted on the thiadiazole analogue of Naphtho[1,2-c] nih.govchemspider.comselenadiazole, detailed experimental data on the selenadiazole derivative itself in organic semiconductor devices remains a developing area of investigation. However, the strong electron-accepting nature of the Naphtho[1,2-c] nih.govchemspider.comselenadiazole unit makes it a compelling candidate for n-type and ambipolar organic field-effect transistors (OFETs) and as an acceptor component in donor-acceptor copolymers for organic photovoltaic (OPV) applications.

Theoretical studies and preliminary characterizations suggest that the introduction of the Naphtho[1,2-c] nih.govchemspider.comselenadiazole moiety into a conjugated backbone can significantly influence the material's electronic properties. The selenium atom, being more polarizable than sulfur, is expected to enhance interchain interactions and potentially lead to higher charge carrier mobilities compared to its sulfur-containing counterparts. This is a critical factor in the performance of organic transistors and solar cells.

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial parameters for organic semiconductors. For Naphtho[1,2-c] nih.govchemspider.comselenadiazole-based materials, the strong electron-withdrawing character of the selenadiazole unit is anticipated to lower both the HOMO and LUMO energy levels. This is advantageous for creating n-type materials that can efficiently accept and transport electrons. In the context of donor-acceptor systems for solar cells, the tunable nature of these energy levels allows for the optimization of the open-circuit voltage (Voc) and efficient charge separation at the donor-acceptor interface.

Although specific device performance data for polymers containing the Naphtho[1,2-c] nih.govchemspider.comselenadiazole unit is not yet widely reported, research on analogous systems provides valuable insights. For instance, copolymers based on the structurally related Naphtho[1,2-c:5,6-c]bis nih.govchemspider.comthiadiazole have demonstrated significant potential in polymer solar cells, achieving notable power conversion efficiencies. It is hypothesized that the selenium-containing analogue could lead to even better performance due to the unique electronic contributions of the selenium atom.

Coordination Chemistry of Naphtho 1,2 C 1 2 3 Selenadiazole Derivatives

Ligand Properties of Naphtho[1,2-c]nih.govresearchgate.netresearchgate.netselenadiazol-9-ol and Related Compounds

Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazol-9-ol (HL) and its sulphur and oxygen analogues, naphtho[1,2-c] nih.govresearchgate.netresearchgate.netthiadiazol-9-ol and naphtho[1,2-c] nih.govresearchgate.netresearchgate.netoxadiazol-9-ol, are notable for their potential as chelating agents. The presence of the hydroxyl group at the 9-position, in proximity to the selenadiazole ring, creates a potential bidentate coordination site involving the hydroxyl oxygen and one of the nitrogen atoms of the selenadiazole moiety.

Complexation with Transition Metal Ions (e.g., Copper(II), Cobalt(II), Nickel(II), Zinc(II))

Research has demonstrated the successful synthesis and isolation of crystalline complexes of several divalent transition metal ions with naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazol-9-ol. researchgate.net Specifically, complexes with copper(II), cobalt(II), nickel(II), and zinc(II) chlorides have been prepared and studied. researchgate.net

The stoichiometry of these complexes in solution has been determined, revealing the formation of stable coordination compounds. researchgate.net The general reaction involves the deprotonation of the hydroxyl group of the ligand, allowing it to act as an anionic bidentate ligand, chelating the metal ion. The complexation typically occurs in a 1:1 or 1:2 metal-to-ligand ratio, depending on the metal ion and reaction conditions. Schiff bases, which also feature prominently in coordination chemistry, are well-known to form stable complexes with transition metals, often acting as bi-, tri-, or tetradentate ligands. ekb.eg

Characterization of Metal Complexes (e.g., Spectrophotometric Data, Quantum-Chemical Methods)

A combination of physicochemical methods is used to characterize the metal complexes of naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazol-9-ol. researchgate.net Spectrophotometric analysis is a key technique for studying these complexes in solution. researchgate.netwalisongo.ac.id By monitoring changes in the UV-Vis absorption spectra upon addition of the metal ion to the ligand solution, the formation of the complex can be confirmed, and crucial thermodynamic data, such as stability constants, can be calculated. researchgate.net

Table 1: Stability Constants of Metal Complexes with Naphtho-heterocyclediazol-9-ols This table is illustrative, based on findings that stability constants have been calculated from spectrophotometric data. researchgate.net The specific values would be derived from the cited research.

Ligand Metal Ion Log β (Stability Constant)
Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazol-9-ol Copper(II) Data from source researchgate.net
Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazol-9-ol Cobalt(II) Data from source researchgate.net
Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazol-9-ol Nickel(II) Data from source researchgate.net
Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazol-9-ol Zinc(II) Data from source researchgate.net

Quantum-chemical methods, such as Density Functional Theory (DFT), provide deeper insight into the electronic structure and geometry of these complexes. researchgate.netresearchgate.netablesci.com These calculations can predict bond lengths, bond angles, and the distribution of electron density, corroborating experimental findings and explaining observed properties. For related benzoselenadiazole complexes, DFT has been used to optimize geometries and investigate the nature of metal-ligand interactions. mdpi.com

Influence of Selenadiazole Moiety on Coordination Behavior

The selenadiazole moiety plays a critical role in the coordination behavior of these ligands. Firstly, one of the nitrogen atoms of the 1,2,5-selenadiazole ring acts as a primary coordination site, forming a dative bond with the metal ion. researchgate.netmdpi.com This is a common feature in the coordination chemistry of N-heterocyclic compounds.

Future Research Directions and Outlook in Naphtho 1,2 C 1 2 3 Selenadiazole Chemistry

Development of Novel Synthetic Routes for Complex Architectures

The synthesis of Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole itself is established, but the future of its application lies in the ability to create more complex, functional architectures. Current synthetic strategies often rely on the reaction of 1,2-diaminonaphthalenes with selenium dioxide. While effective for the parent compound, these methods may lack the regioselectivity and functional group tolerance required for more intricate designs.

Future research should focus on developing novel synthetic methodologies that allow for precise control over the substitution patterns on the naphthalene (B1677914) core. This will enable the tuning of the electronic and photophysical properties of the resulting molecules. The exploration of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, on halogenated Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole precursors could open up avenues for the introduction of a wide variety of functional groups. Furthermore, the development of direct C-H activation and functionalization techniques would provide a more atom-economical and efficient approach to synthesizing complex derivatives.

Exploration of Advanced Functional Materials Based on Naphtho[1,2-c]nih.govresearchgate.netresearchgate.netselenadiazole

The strong electron-accepting nature of the selenadiazole ring, coupled with the extended π-system of the naphthalene core, makes Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole a compelling candidate for the development of advanced functional materials. Its sulfur analogue, naphtho[1,2-c:5,6-c']bis( nih.govresearchgate.netresearchgate.netthiadiazole), has already shown promise in narrow-bandgap π-conjugated polymers for polymer solar cells, achieving power conversion efficiencies of over 10%. researchgate.netnih.gov This suggests that the selenium counterpart could exhibit even more favorable properties due to the higher polarizability of selenium.

Future investigations should target the synthesis and characterization of polymers and small molecules incorporating the Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole unit for applications in organic electronics. Key areas of exploration include:

Organic Photovoltaics (OPVs): Designing and synthesizing donor-acceptor copolymers where Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole acts as the electron-accepting unit. The goal would be to achieve materials with broad absorption spectra, high charge carrier mobilities, and optimal energy level alignment for efficient charge separation and collection.

Organic Field-Effect Transistors (OFETs): Investigating the charge transport properties of Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole-based materials. By modifying the molecular structure and solid-state packing, it may be possible to develop high-performance n-type or ambipolar organic semiconductors.

Organic Light-Emitting Diodes (OLEDs): Exploring the potential of Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole derivatives as electron-transporting or emissive materials in OLED devices.

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

To guide the rational design of new materials, a thorough understanding of the relationship between the molecular structure of Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole derivatives and their resulting properties is crucial. This can be effectively achieved through a synergistic approach that combines experimental characterization with theoretical modeling.

Experimental studies should focus on detailed photophysical and electrochemical characterization of newly synthesized compounds. This includes determining absorption and emission spectra, fluorescence quantum yields, and redox potentials. These experimental data provide the necessary benchmarks for validating and refining theoretical models.

Theoretical investigations, utilizing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure, molecular geometry, and excited-state properties of these molecules. mdpi.com Such calculations can predict how different substituents will affect the HOMO and LUMO energy levels, the intramolecular charge transfer characteristics, and the absorption and emission wavelengths. This predictive power can significantly accelerate the discovery of materials with desired properties, reducing the need for extensive trial-and-error synthesis.

Innovative Applications in Emerging Technologies

Beyond the established field of organic electronics, the unique properties of Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole could be harnessed for a variety of emerging technologies. The sensitivity of selenadiazoles to their environment and their ability to interact with various analytes make them interesting candidates for sensor applications.

Future research could explore the development of Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole-based chemosensors for the detection of ions, neutral molecules, or even biological macromolecules. The introduction of specific recognition moieties onto the naphthyl scaffold could lead to highly selective and sensitive sensing platforms. The changes in the photophysical properties, such as fluorescence quenching or enhancement upon binding to an analyte, could form the basis of the sensing mechanism.

Furthermore, the strong absorption in the visible or near-infrared region, which can be tuned through chemical modification, could make these compounds suitable for applications in photodynamic therapy or as components in nonlinear optical materials.

Challenges and Opportunities in Selenadiazole Research

While the future of Naphtho[1,2-c] nih.govresearchgate.netresearchgate.netselenadiazole chemistry is promising, several challenges need to be addressed. The synthesis of selenium-containing compounds can sometimes be challenging due to the toxicity and reactivity of selenium reagents. Developing more benign and efficient synthetic protocols is therefore a priority. Moreover, the long-term stability of selenadiazole-based materials under operational conditions in devices needs to be thoroughly investigated.

Q & A

Q. What are the key challenges in synthesizing naphtho[1,2-c][1,2,5]selenadiazole derivatives, and how can they be addressed methodologically?

The synthesis of selenadiazole derivatives faces challenges due to the high reactivity of selenium, which can lead to unwanted side reactions. For example, selenium analogues of benzo[1,2-c]bis[1,2,5]thiadiazole (BBT) exhibit poor solubility and stability compared to sulfur-based counterparts . To mitigate this, branched alkyl chains (e.g., 2-octyldodecyl) can be introduced to the polymer backbone to improve solubility without compromising conjugation . Additionally, Grignard reagents like méthylmagnésium iodide have been used to selectively target selenium over sulfur in mixed systems, leveraging the faster reaction kinetics of selenium derivatives .

Q. How can solubility issues in this compound-based polymers be systematically resolved?

Solubility challenges arise from the rigid, planar structure of selenadiazole cores and strong intermolecular interactions. A proven strategy involves substituting long, branched alkyl chains (e.g., 2-hexyldecyl) at strategic positions on the polymer backbone. This modification disrupts excessive π-π stacking while maintaining charge transport pathways, enabling processable high-molecular-weight polymers . For instance, branched alkyl chains in 5H-[1,2,3]triazolo-selenadiazole units significantly enhance solubility, facilitating thin-film device fabrication .

Q. What experimental techniques are critical for analyzing the electronic structure of selenadiazole-containing polymers?

Cyclic voltammetry (CV) and ultraviolet-visible-near-infrared (UV-vis-NIR) spectroscopy are essential for determining the lowest unoccupied molecular orbital (LUMO) and bandgap. Selenadiazole’s strong electron-withdrawing nature lowers LUMO levels (e.g., −3.8 eV), which is advantageous for n-type semiconductor applications . Density functional theory (DFT) calculations further validate the electronic structure, revealing enhanced quinoidal character and large HOMO/LUMO overlap in non-donor-acceptor (non-D-A) selenadiazole emitters .

Advanced Research Questions

Q. How can side-chain engineering optimize charge transport and photovoltaic performance in selenadiazole-based polymers?

Side-chain length and branching critically influence molecular packing and device efficiency. For example, extending alkyl side chains from hexyl (HD) to octyl (OD) in TT-flanked BDT-alt-bisalkylthienyl-NT polymers increased power conversion efficiency (PCE) from 3.99% to 5.21% by promoting face-on molecular orientation and balanced charge mobility . Similarly, branched alkoxy side chains in naphtho[1,2-c]bis[1,2,5]thiadiazole (NT)-alt-TT copolymers enhanced PCE by 3.41-fold (to 10.33%) via improved solid-state stacking . Researchers should combine grazing-incidence wide-angle X-ray scattering (GIWAXS) with mobility measurements to correlate side-chain design with performance.

Q. What strategies resolve contradictions in charge mobility data for selenadiazole-based systems?

Discrepancies often arise from variations in film morphology and testing conditions. For instance, while longer alkyl chains improve solubility, they may reduce crystallinity, leading to lower mobility. A balanced approach involves using branched side chains (e.g., 2-octyldodecyl) to maintain solubility while enabling tight π-π stacking. Comparative studies of thiadiazole vs. selenadiazole derivatives reveal that selenium’s larger atomic size enhances intermolecular interactions but may introduce defects. Time-resolved microwave conductivity (TRMC) and space-charge-limited current (SCLC) measurements can decouple intrinsic mobility from extrinsic factors like grain boundaries .

Q. How does the substitution of sulfur with selenium impact solid-state reactivity and polymorphism?

Selenium’s polarizability and larger atomic radius alter crystal packing and reactivity. In naphtho[2,3-c][1,2,5]selenadiazole, short interatomic Se···N contacts (2.8–3.0 Å) drive distinct polymorphic forms compared to sulfur analogues, as shown by single-crystal X-ray diffraction . These structural differences influence photophysical properties and thermal stability. Computational modeling (e.g., Hirshfeld surface analysis) can predict polymorphism, while differential scanning calorimetry (DSC) and variable-temperature XRD track phase transitions .

Q. What methodologies enable the design of non-D-A selenadiazole emitters for near-infrared (NIR) OLEDs?

Non-D-A structures avoid efficiency roll-off by minimizing triplet-polaron quenching. A bipolar host doped with naphtho[2,3-c][1,2,5]selenadiazole (NSeD) achieved external quantum efficiency (EQE) of 1.54% in NIR-OLEDs via efficient triplet fusion. Key design principles include: (i) maximizing HOMO/LUMO overlap through planar selenadiazole cores, and (ii) incorporating ambipolar transport units (e.g., carbazole) to balance electron/hole injection . Transient electroluminescence (EL) and magneto-electroluminescence (MEL) assays are critical for probing triplet dynamics .

Q. How can computational tools guide the development of selenadiazole-based materials for organic solar cells (OSCs)?

DFT and time-dependent DFT (TD-DFT) simulations predict optoelectronic properties and guide molecular design. For example, fluorinated naphtho[1,2-c:5,6-c’]bis[1,2,5]selenadiazole acceptors exhibit reduced bandgaps (1.4–1.5 eV) and enhanced charge transfer, as validated by experimental PCEs >10% . Machine learning models trained on existing datasets (e.g., side-chain effects on PCE) can accelerate material discovery. Pairing computational screening with high-throughput synthesis and GIWAXS characterization ensures rapid iteration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.